molecular formula C12H9Cl2NO2 B5767727 N-(3,5-dichlorophenyl)-5-methyl-2-furamide

N-(3,5-dichlorophenyl)-5-methyl-2-furamide

Cat. No. B5767727
M. Wt: 270.11 g/mol
InChI Key: JWJBGPQLXBWVQB-UHFFFAOYSA-N
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Description

N-(3,5-dichlorophenyl)-5-methyl-2-furamide, also known as Furamidine, is a synthetic compound that belongs to the family of furamidines. It has been extensively studied for its antiprotozoal properties and has shown promising results in treating various parasitic infections.

Scientific Research Applications

N-(3,5-dichlorophenyl)-5-methyl-2-furamide has been extensively studied for its antiprotozoal properties and has shown promising results in treating various parasitic infections. It has been found to be effective against Trypanosoma brucei, the causative agent of African sleeping sickness, and Leishmania donovani, the causative agent of visceral leishmaniasis. This compound has also shown activity against Plasmodium falciparum, the causative agent of malaria.

Mechanism of Action

The exact mechanism of action of N-(3,5-dichlorophenyl)-5-methyl-2-furamide is not fully understood, but it is believed to inhibit the activity of topoisomerase II, an enzyme that is essential for DNA replication and repair. This compound also disrupts the mitochondrial membrane potential, leading to the accumulation of reactive oxygen species and ultimately, parasite death.
Biochemical and Physiological Effects:
This compound has been found to be well-tolerated in animal studies and has a low toxicity profile. It has been shown to have a high affinity for DNA, which may contribute to its antiprotozoal activity. This compound has also been found to have anti-inflammatory properties and may have potential therapeutic applications in inflammatory diseases.

Advantages and Limitations for Lab Experiments

N-(3,5-dichlorophenyl)-5-methyl-2-furamide is a highly specific and potent inhibitor of topoisomerase II and has been found to be effective against a wide range of protozoan parasites. However, it has limited solubility in water, which can make it difficult to work with in lab experiments. This compound is also relatively expensive compared to other antiprotozoal agents.

Future Directions

There are several potential future directions for research on N-(3,5-dichlorophenyl)-5-methyl-2-furamide. One area of interest is the development of new formulations or delivery methods that can improve its solubility and bioavailability. Another area of research is the investigation of its potential therapeutic applications in inflammatory diseases. Additionally, further studies are needed to fully understand the mechanism of action of this compound and to identify any potential side effects or toxicity issues.

Synthesis Methods

N-(3,5-dichlorophenyl)-5-methyl-2-furamide can be synthesized using a multi-step process that involves the reaction of 3,5-dichloroaniline with furfural in the presence of a base. The resulting intermediate is then treated with methylamine to yield this compound. The purity and yield of this compound can be improved by recrystallization and chromatographic techniques.

properties

IUPAC Name

N-(3,5-dichlorophenyl)-5-methylfuran-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H9Cl2NO2/c1-7-2-3-11(17-7)12(16)15-10-5-8(13)4-9(14)6-10/h2-6H,1H3,(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JWJBGPQLXBWVQB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(O1)C(=O)NC2=CC(=CC(=C2)Cl)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H9Cl2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.11 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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